molecular formula C13H19NO2 B12872634 5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione

5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione

Katalognummer: B12872634
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: BHMCKFYMGNJBEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This compound is characterized by its unique structure, which includes an isopentyl group and a methylprop-1-en-1-yl group attached to the pyrrole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound from by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced form, such as pyrrolidines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction may produce pyrrolidines.

Wissenschaftliche Forschungsanwendungen

5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrole: The parent compound with a simpler structure.

    2,5-Dimethylpyrrole: A derivative with two methyl groups attached to the pyrrole ring.

    3,4-Dimethylpyrrole: Another derivative with methyl groups at different positions.

Uniqueness

5-Isopentyl-3-(2-methylprop-1-en-1-yl)-2H-pyrrole-2,4(3H)-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

5-(3-methylbutyl)-3-(2-methylprop-1-enyl)pyrrole-2,4-dione

InChI

InChI=1S/C13H19NO2/c1-8(2)5-6-11-12(15)10(7-9(3)4)13(16)14-11/h7-8,10H,5-6H2,1-4H3

InChI-Schlüssel

BHMCKFYMGNJBEE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCC1=NC(=O)C(C1=O)C=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.